Acidity and Esterification Rate Advantage
The para-nitro group dramatically enhances the acidity of the propiolic acid core. The pKa of 3-(4-nitrophenyl)propiolic acid was measured as 2.57 in 35% aqueous dioxane at 25 °C, compared to a pKa of 3.24 for the unsubstituted parent compound, phenylpropiolic acid [1]. This substantial increase in acidity correlates directly with enhanced reactivity: the acid-catalyzed esterification rate with methanol at 25 °C is increased by a factor of approximately 2.5 (k = 8.99 × 10⁻³ vs. 3.65 × 10⁻³ L mol⁻¹ min⁻¹) [1]. The data conform to the Hammett equation, confirming the electronic origin of this activation [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) and Esterification Rate Constant (k at 25 °C) |
|---|---|
| Target Compound Data | pKa = 2.57; k = 8.99 × 10⁻³ L mol⁻¹ min⁻¹ |
| Comparator Or Baseline | Phenylpropiolic acid: pKa = 3.24; k = 3.65 × 10⁻³ L mol⁻¹ min⁻¹ |
| Quantified Difference | ΔpKa = -0.67; k_relative ≈ 2.46-fold increase |
| Conditions | 35% (wt) dioxane–water, 25 °C; acid-catalyzed esterification with methanol, ~0.4 M acid, ~0.01 M HCl |
Why This Matters
For researchers optimizing coupling or derivatization reactions, the 2.5-fold higher esterification rate directly translates to shorter reaction times or lower catalyst loadings compared to phenylpropiolic acid.
- [1] Newman, M. S.; Merrill, S. H. Ionization Constants and Rates of Esterification of Substituted Phenylpropiolic Acids. J. Am. Chem. Soc. 1955, 77 (21), 5552–5554. DOI: 10.1021/ja01626a034. View Source
